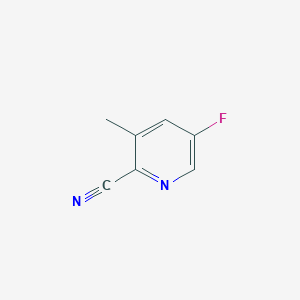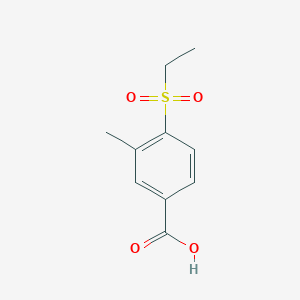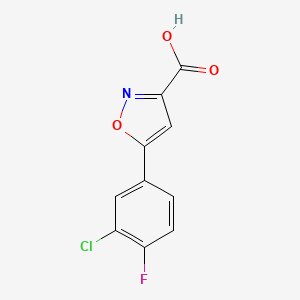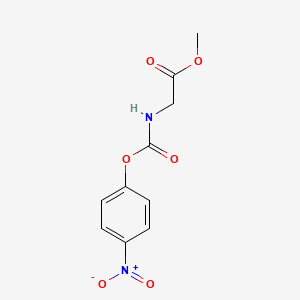
5-(Cyclopropylmethoxy)-2-methylaniline
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Stereoelectronic and Resonance Effects in SET Probes
The compound N-cyclopropyl-N-methylaniline, closely related to 5-(Cyclopropylmethoxy)-2-methylaniline, has been studied for its application in understanding single electron transfer (SET) processes. The research investigated the rate of cyclopropane ring opening in radical cations derived from N-cyclopropylanilines, shedding light on resonance effects and stereoelectronic requirements in these reactions (Grimm et al., 2020).
Epigenetic Modifications and DNA Methylation
5-Hydroxymethylcytosine (5hmC), a DNA modification derived from 5-methylcytosine (5mC), is a crucial epigenetic mark in mammalian genomes, playing a significant role in gene regulation. This modification can be enzymatically converted and is present in various tissues, including embryonic stem cells and brain tissues. The presence and role of 5hmC in the DNA of Purkinje neurons and other cell types have been extensively studied, providing insights into epigenetic control mechanisms (Kriaucionis & Heintz, 2009; Tahiliani et al., 2009).
Chemical Transformations in Organic Synthesis
In a study on the reaction of cyclopropylamine derivatives, the formation of various ring-transformed products was investigated. This research provides valuable insights into the mechanisms of these transformations, which are relevant for the synthesis of complex organic molecules (Kurihara et al., 1981).
Understanding DNA Methylation Dynamics
Dynamic changes in DNA methylation and hydroxymethylation are crucial for understanding epigenetic regulation. Studies have shown the importance of these modifications in various biological processes, including heart development and disease. The modulation of hydroxymethylated DNA is linked to specific transcriptional networks during heart development and failure, emphasizing its role in cellular regulation (Greco et al., 2016).
Antiviral Activity of Analogues
Research on methylenecyclopropane analogues of nucleosides has explored their potential antiviral activity. These studies contribute to the development of novel therapeutic agents for treating viral infections (Zhou et al., 2004).
Role in Enzymatic Processes
The enzymatic oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase has been studied, providing insights into the mechanisms of cyclopropylamine inactivation and the fate of the cyclopropyl group in these reactions (Shaffer et al., 2001).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including carbohydrate, lipid, nucleotide, and amino acid metabolism .
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and elimination (adme) of a drug, determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and presence of other chemicals can influence the action and stability of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(cyclopropylmethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECKHULDWWZQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)



![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)




